molecular formula C21H18F3N3O3S B11074233 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone

1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone

Cat. No.: B11074233
M. Wt: 449.4 g/mol
InChI Key: SHTYTTRYTNHPGW-UHFFFAOYSA-N
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Description

1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a trifluoromethyl group, a methoxyphenyl moiety, and a thieno[2,3-b][1,6]naphthyridine core, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b][1,6]naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable naphthyridine derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under conditions that facilitate the incorporation of the CF3 group.

    Attachment of the Methoxyphenyl Moiety: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Amination and Ethanone Formation: The final steps involve introducing the amino group and forming the ethanone moiety through appropriate amination and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and methoxyphenyl moiety contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone stands out due to its unique combination of functional groups. Similar compounds include:

    1-{3-amino-2-[(4-hydroxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(methyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone: Differing by the presence of a methyl group instead of a trifluoromethyl group.

These structural variations can significantly impact the compounds’ chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

1-[3-amino-2-(4-methoxybenzoyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone

InChI

InChI=1S/C21H18F3N3O3S/c1-10(28)27-8-7-14-13(9-27)16(21(22,23)24)15-17(25)19(31-20(15)26-14)18(29)11-3-5-12(30-2)6-4-11/h3-6H,7-9,25H2,1-2H3

InChI Key

SHTYTTRYTNHPGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)OC)N)C(F)(F)F

Origin of Product

United States

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